molecular formula C22H18N4O4S B2379281 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide CAS No. 1796969-89-5

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide

Cat. No.: B2379281
CAS No.: 1796969-89-5
M. Wt: 434.47
InChI Key: KSPKQVSHKHVSIF-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including an acetyl group, a pyridine ring, an oxadiazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale, ensuring efficient use of reagents and catalysts, and minimizing waste. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and development.

Properties

IUPAC Name

3-acetyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-15(27)16-7-4-9-19(12-16)31(28,29)26-20-10-3-2-6-17(20)13-21-24-22(25-30-21)18-8-5-11-23-14-18/h2-12,14,26H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPKQVSHKHVSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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